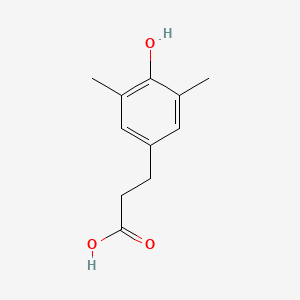

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is known for its white crystalline solid appearance and low solubility in water, but it is soluble in organic solvents such as ethanol and dimethylformamide . This compound has various applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid can be synthesized through the esterification of 3,5-dimethylphenol in dimethylformamide . The reaction involves the use of an esterifying agent under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where 3,5-dimethylphenol is reacted with appropriate esterifying agents in the presence of catalysts to enhance the reaction rate and yield .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the hydroxyl group.

Major Products Formed:

Oxidation: Formation of 3-(4-oxo-3,5-dimethylphenyl)propanoic acid.

Reduction: Formation of 3-(4-hydroxy-3,5-dimethylphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research has shown that 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid exhibits significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. In studies, derivatives of this compound demonstrated potent activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL . This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant strains.

Anti-inflammatory Effects

The compound has also been identified to possess anti-inflammatory properties by modulating key enzymes involved in inflammatory pathways. It inhibits cyclooxygenase and lipoxygenase enzymes, which are critical in the synthesis of inflammatory mediators. This mechanism positions it as a candidate for developing pharmaceuticals aimed at treating inflammatory conditions .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, derivatives of this compound have shown promising antioxidant properties. For instance, specific derivatives exhibited significant radical scavenging activity in assays like the DPPH radical scavenging test, indicating their potential utility in preventing oxidative stress-related diseases .

Material Science

Polymer Modification

The incorporation of phenolic acids such as this compound into polymer matrices can enhance properties like thermal stability and biodegradability. This application is particularly relevant in the development of sustainable materials that meet environmental standards while maintaining performance characteristics.

Industrial Applications

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving commercially available precursors. The versatility in its synthesis allows for large-scale production and further structural modifications, making it suitable for diverse industrial applications.

Case Studies

Case Study 1: Antimicrobial Development

A series of studies focused on synthesizing derivatives of this compound highlighted their effectiveness against resistant pathogens. Compounds were screened against a range of bacteria and fungi identified by the World Health Organization as high-priority targets due to their resistance profiles. The findings support the potential for these compounds to serve as foundational platforms for novel antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory mechanisms of this compound revealed its ability to inhibit key enzymes involved in inflammation. In vitro studies demonstrated significant reductions in inflammatory markers in cell cultures treated with this compound, suggesting its applicability in treating chronic inflammatory diseases .

作用機序

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

類似化合物との比較

3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (Hydroferulic Acid): Known for its antioxidant properties.

3-(2,4-Dihydroxyphenyl)propanoic Acid (Hydroumbellic Acid): Used as a substrate in biochemical assays.

3-(3,4-Dimethoxyphenyl)propanoic Acid (3,4-Dimethoxyhydrocinnamic Acid): Utilized in the synthesis of complex organic molecules.

Uniqueness: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties compared to its analogs .

生物活性

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (HDMPA), with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone substituted with a 4-hydroxy-3,5-dimethylphenyl group. The presence of the hydroxyl group contributes to its potential antioxidant and anticancer activities. Its unique structure allows it to engage in various chemical reactions, enhancing its reactivity in biological systems.

The biological activity of HDMPA is primarily attributed to its interactions with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the aromatic ring may engage in π-π stacking interactions with proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding, potentially leading to therapeutic effects .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of HDMPA. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. In a DPPH radical scavenging assay, HDMPA demonstrated significant antioxidant activity comparable to standard antioxidants such as ascorbic acid .

Anticancer Activity

HDMPA and its derivatives have been evaluated for their anticancer potential. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines revealed that certain derivatives could reduce cell viability significantly. For instance, compounds derived from HDMPA exhibited cytotoxic effects with IC50 values ranging from 11 µM to 0.69 µM against HeLa cells, outperforming some conventional chemotherapeutics like doxorubicin .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various HDMPA derivatives using multiple assays (DPPH, ferric ion reduction). The results indicated that specific modifications to the HDMPA structure enhanced its radical scavenging ability, making it a candidate for further development as an antioxidant agent .

- Anticancer Screening : A series of experiments compared the anticancer efficacy of HDMPA derivatives against standard treatments in NSCLC models. Compounds demonstrated promising results in reducing tumor cell proliferation and migration, suggesting that structural modifications could yield more effective anticancer agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of HDMPA, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dihydrosinapic acid | C11H14O5 | Additional hydroxyl groups; potential antioxidant properties |

| 4-Hydroxybenzoic acid | C7H6O3 | Widely used as a preservative; simpler structure |

| Salicylic acid | C7H6O3 | Known for anti-inflammatory properties; structurally similar |

These comparisons highlight the unique characteristics of HDMPA that may confer distinct biological activities and applications.

特性

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQAOYVLZNSRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。